molecular formula C22H10O6 B3045394 1,3-Isobenzofurandione, 5,5'-(1,4-phenylene)bis- CAS No. 106070-55-7

1,3-Isobenzofurandione, 5,5'-(1,4-phenylene)bis-

Cat. No.: B3045394
CAS No.: 106070-55-7
M. Wt: 370.3 g/mol
InChI Key: YXCKIFUUJXNFIW-UHFFFAOYSA-N
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Description

1,3-Isobenzofurandione, 5,5’-(1,4-phenylene)bis- is a heterocyclic compound known for its unique structure and potential applications in various scientific fields. It is also referred to as 1,3-Dioxo-5,5’-(1,4-phenylene)bis-benzofuran-2-one. This compound is a white, crystalline solid with a melting point of 179-180°C. Its molecular formula is C22H10O6, and it has a molecular weight of 370.3 g/mol.

Scientific Research Applications

1,3-Isobenzofurandione, 5,5’-(1,4-phenylene)bis- has a wide range of applications in scientific research:

    Polymer Synthesis: It is used as a monomer in the synthesis of various polymers, including polyimides and polymacrocycles.

    Materials Science: The compound’s unique structure makes it valuable in the development of high-performance materials.

    Drug Discovery: Derivatives of this compound have shown promising antimicrobial and antimalarial activities.

    Catalysis: It serves as a building block for synthesizing functional materials used in catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Isobenzofurandione, 5,5’-(1,4-phenylene)bis- can be synthesized through various methods. One common approach involves the reaction of phthalic anhydride with terephthalic acid under specific conditions. The reaction typically requires a solvent such as acetic anhydride and a catalyst like sulfuric acid. The mixture is heated to a temperature range of 150-200°C for several hours to yield the desired product.

Industrial Production Methods

In industrial settings, the production of 1,3-Isobenzofurandione, 5,5’-(1,4-phenylene)bis- often involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Isobenzofurandione, 5,5’-(1,4-phenylene)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Mechanism of Action

The mechanism of action of 1,3-Isobenzofurandione, 5,5’-(1,4-phenylene)bis- involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological systems and materials properties. For instance, its ability to form stable complexes with metal ions makes it useful in catalysis and materials science.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxo-5,5’-(1,4-phenylene)bis-benzofuran-2-one: A closely related compound with similar chemical properties.

    5,5’-[1,4-Phenylenebis(oxy)]bis(2-benzofuran-1,3-dione): Another similar compound used in polymer synthesis and materials science.

Uniqueness

1,3-Isobenzofurandione, 5,5’-(1,4-phenylene)bis- stands out due to its versatility in various applications, including polymer synthesis, drug discovery, and catalysis. Its unique structure enables it to form stable complexes and participate in diverse chemical reactions, making it a valuable compound in scientific research.

Properties

IUPAC Name

5-[4-(1,3-dioxo-2-benzofuran-5-yl)phenyl]-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H10O6/c23-19-15-7-5-13(9-17(15)21(25)27-19)11-1-2-12(4-3-11)14-6-8-16-18(10-14)22(26)28-20(16)24/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCKIFUUJXNFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)C(=O)OC3=O)C4=CC5=C(C=C4)C(=O)OC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555010
Record name 5,5'-(1,4-Phenylene)di(2-benzofuran-1,3-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106070-55-7
Record name 5,5'-(1,4-Phenylene)di(2-benzofuran-1,3-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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